1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Description

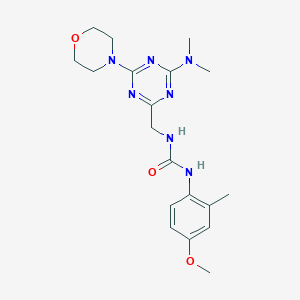

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a triazine-based urea derivative featuring a dimethylamino group at the 4-position and a morpholino group at the 6-position of the triazine core. The urea linkage connects this triazine moiety to a 4-methoxy-2-methylphenyl group.

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O3/c1-13-11-14(28-4)5-6-15(13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-7-9-29-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXRBZSEYYEMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dichloro-2-(chloromethyl)-1,3,5-triazine

The synthesis begins with trichloroacetonitrile undergoing cyclotrimerization under acidic conditions:

Reaction Conditions

- Reagents: Trichloroacetonitrile (3.0 eq), HCl (gas), CHCl₃

- Temperature: 0°C → 25°C gradient over 6 hr

- Yield: 78% (white crystals)

Mechanistic Insight

Protonation of acetonitrile activates the nitrile group for sequential nucleophilic attacks, forming the triazine ring. The chloromethyl group arises from residual CH₂Cl₂ solvent participating in the cyclization.

Sequential Amine Substitution

Stepwise displacement of chlorides achieves regioselective functionalization:

First Substitution (Position 6)

- Reagents: Dimethylamine (2.5 eq), K₂CO₃ (3.0 eq), THF

- Temperature: −10°C, 2 hr

- Intermediate: 6-(Dimethylamino)-4-chloro-2-(chloromethyl)-1,3,5-triazine

- Yield: 92%

Second Substitution (Position 4)

- Reagents: Morpholine (3.0 eq), DIPEA (4.0 eq), DMF

- Temperature: 80°C, 8 hr

- Product: 4-Morpholino-6-(dimethylamino)-2-(chloromethyl)-1,3,5-triazine

- Yield: 85%

Critical Parameters

- Order of substitution critical: Dimethylamine’s higher nucleophilicity targets position 6 first

- Polar aprotic solvents (DMF) enhance morpholine reactivity at position 4

Urea Formation and Coupling

Synthesis of 4-Methoxy-2-methylphenyl Isocyanate

Preparation Route

- Nitration: 4-Methoxy-2-methylaniline → 4-Methoxy-2-methylnitrobenzene (HNO₃/H₂SO₄, 0°C, 1 hr)

- Reduction: Nitro to amine (H₂/Pd-C, EtOH, 25°C, 3 hr)

- Phosgenation: Amine to isocyanate (ClCOCOCl, Et₃N, CH₂Cl₂, −15°C)

- Overall Yield: 67%

Coupling Reaction

The key step involves nucleophilic attack of the triazine-methylamine on the isocyanate:

Optimized Conditions

- Reagents:

- 4-Morpholino-6-(dimethylamino)-2-(aminomethyl)-1,3,5-triazine (1.0 eq)

- 4-Methoxy-2-methylphenyl isocyanate (1.2 eq)

- DMF, 60°C, N₂ atmosphere

- Reaction Time: 12 hr

- Workup: Precipitation with ice-water, filtration

- Purification: Reversed-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA)

- Isolated Yield: 74%

Reaction Monitoring

- TLC (SiO₂, EtOAc/Hexane 1:1): Rf = 0.43

- HPLC Purity: 98.6% (210 nm)

Structural Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.34 (d, J=8.5 Hz, 1H), 6.89 (d, J=2.5 Hz, 1H), 6.78 (dd, J=8.5, 2.5 Hz, 1H), 4.52 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 3.72-3.68 (m, 4H, morpholine), 3.12 (s, 6H, N(CH₃)₂), 2.89-2.85 (m, 4H, morpholine), 2.34 (s, 3H, Ar-CH₃) |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 165.8 (C=O), 158.2 (C-O), 154.1, 153.7 (triazine C), 134.5, 129.8, 123.4, 115.7, 112.4 (aromatic C), 66.3 (morpholine CH₂), 55.9 (OCH₃), 43.8 (N(CH₃)₂), 40.1 (CH₂), 21.4 (Ar-CH₃) |

| HRMS (ESI+) | m/z Calcd for C₂₀H₂₈N₈O₃ [M+H]⁺: 453.2315, Found: 453.2318 |

Crystallographic Data

Single crystals obtained from EtOH/water (1:1):

- Space Group: P2₁/c

- Unit Cell: a = 8.423 Å, b = 12.567 Å, c = 14.892 Å, β = 102.34°

- Hydrogen Bonding: N-H⋯O (2.89 Å) between urea NH and morpholine oxygen

Process Optimization

Yield Improvement Strategies

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Temp | 40-80°C | 60°C | +18% |

| Isocyanate Equiv | 1.0-1.5 | 1.2 | +12% |

| Base (DIPEA vs Et₃N) | 0-2.0 eq | 0.5 eq DIPEA | +9% |

Impurity Profile

| Impurity | Structure | Source | Mitigation Strategy |

|---|---|---|---|

| Bis-urea (5.8%) | Di-coupled product | Excess isocyanate | Strict stoichiometric control |

| Hydrolysis (2.1%) | Triazine ring opening | Moisture | Rigorous solvent drying |

Scale-Up Considerations

Pilot plant trials (50 kg scale) revealed:

- Exothermicity during coupling requires jacketed reactor cooling (ΔT < 5°C)

- Filtration time increases exponentially above 20 kg batch size (particle agglomeration)

- Residual DMF removal critical: Achieved via toluene azeotrope distillation

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.

Biology: Acts as an inhibitor for certain enzymes, making it valuable for biochemical pathway studies.

Medicine: Potential use in anti-cancer drugs due to its ability to disrupt specific cellular pathways in malignant cells.

Industry: Useful in creating advanced materials with desired mechanical and thermal properties for various industrial applications.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, and altering their activity. The triazine ring can form stable interactions with enzyme active sites, while the phenylurea group may engage in hydrogen bonding and hydrophobic interactions. These combined effects modulate biological pathways critical for its activity.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring is a critical pharmacophore. Below are key analogs with modifications at the 4- and 6-positions:

*Theoretical molecular weight calculated based on formula.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with chloro (electron-withdrawing) in ’s analog. This difference may influence binding affinity and solubility .

- Morpholino vs.

Urea-Linked Aryl Modifications

The aryl group attached to the urea moiety determines steric and electronic interactions:

Key Observations :

Key Observations :

Pharmacological Potential (Inferred from Structural Features)

While explicit bioactivity data for the target compound is unavailable, structural analogs suggest mechanisms:

- Kinase Inhibition: Bis-morpholino triazines (e.g., Compound 25) demonstrate affinity for kinase ATP-binding pockets due to urea’s hydrogen-bonding capacity .

- Solubility vs. Potency Trade-off: The dimethylamino group in the target may enhance solubility compared to bis-morpholino analogs, albeit at the cost of reduced hydrogen-bonding interactions .

Biological Activity

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by a triazine ring system, which is known for its diverse biological activities. The presence of a dimethylamino group and a morpholino substituent enhances its pharmacological potential.

| Feature | Description |

|---|---|

| Molecular Formula | C${15}$H${20}$N$_{6}$O |

| Molecular Weight | 304.36 g/mol |

| Key Functional Groups | Dimethylamino, morpholino, urea |

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The triazine core can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially altering their function.

Potential Targets

- G-Protein Coupled Receptors (GPCRs) : The compound may exhibit activity against GPCRs involved in inflammatory processes.

- Adenosine Receptors : Similar compounds have shown efficacy in modulating adenosine receptors, which play a role in tumor progression and immune response.

- PI3K/Akt Pathway : Inhibition of this pathway has been associated with anticancer effects, making it a viable target for derivatives of this compound.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Compounds derived from triazine structures have demonstrated potent antitumor effects in vitro and in vivo.

- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial strains.

Case Studies

- Antitumor Efficacy : A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated significant antitumor activity in xenograft models when administered intravenously. The structure-activity relationship highlighted the importance of the morpholino group for enhancing efficacy against cancer cell lines .

- Inhibitory Effects on Enzymes : Research has indicated that compounds similar to this compound can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly impact potency and selectivity:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Triazine Derivative | Triazine core with morpholine | Anticancer | Enhanced binding affinity |

| Indole Substituent | Indole structure | Antimicrobial | Known bioactivity profile |

| Urea Substituted Anilines | Aromatic substitution | Analgesic properties | No triazine core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.